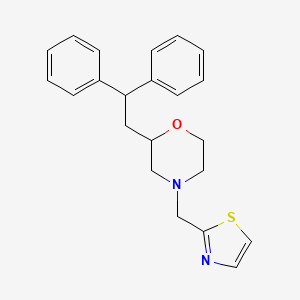![molecular formula C17H21N3O3 B6024311 isopropyl 3-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6024311.png)
isopropyl 3-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 3-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate, also known as PPD or Phenylpyrazole Derivative, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPD is a derivative of pyrazole, which is a heterocyclic organic compound that contains a five-membered ring of four carbon atoms and one nitrogen atom. PPD has been found to have a wide range of biochemical and physiological effects, which makes it a promising candidate for various research applications.
作用機序
The mechanism of action of isopropyl 3-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has also been found to modulate the activity of various transcription factors that are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-cancer, neuroprotective, cardioprotective, and immunomodulatory properties. This compound has also been found to have antioxidant and anti-inflammatory properties. Some of the key biochemical and physiological effects of this compound include:
1. Inhibition of cell proliferation and induction of apoptosis in cancer cells.
2. Protection of neurons from oxidative stress and neurotoxicity.
3. Reduction of inflammation and oxidative stress in cardiovascular tissues.
4. Modulation of immune cell activity and cytokine production.
実験室実験の利点と制限
Isopropyl 3-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate has several advantages and limitations for use in lab experiments. Some of the key advantages of this compound include:
1. Wide range of biochemical and physiological effects.
2. High potency and selectivity towards specific targets.
3. Availability of high-quality synthetic this compound for research purposes.
Some of the key limitations of this compound include:
1. Limited understanding of the mechanism of action.
2. Limited availability of in vivo data for certain research areas.
3. Limited availability of this compound for certain research applications.
将来の方向性
There are several future directions for research on isopropyl 3-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate. Some of the key areas for future research include:
1. Identification of new targets and pathways for this compound.
2. Development of new synthetic methods for this compound.
3. In vivo studies to validate the efficacy and safety of this compound.
4. Development of this compound-based therapeutics for various diseases.
Conclusion:
This compound is a promising candidate for various scientific research applications. It has a wide range of biochemical and physiological effects and has been extensively studied for its potential use in cancer, neurological, cardiovascular, and immunological research. Despite the limitations of this compound, there are several future directions for research that could lead to the development of new this compound-based therapeutics.
合成法
The synthesis of isopropyl 3-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate involves the reaction of 3-amino-benzoic acid with propionic anhydride to form 3-(propionyloxy)benzoic acid. This intermediate is then reacted with 6-oxo-4-propyl-1,6-dihydro-pyrimidine-2-amine to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
Isopropyl 3-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, which makes it a promising candidate for various research applications. Some of the key research areas where this compound has been studied include:
1. Cancer Research: this compound has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neurological Research: this compound has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Research: this compound has been found to have cardioprotective properties and has been studied for its potential use in the treatment of cardiovascular diseases.
4. Immunological Research: this compound has been found to have immunomodulatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
特性
IUPAC Name |
propan-2-yl 3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-6-13-10-15(21)20-17(18-13)19-14-8-5-7-12(9-14)16(22)23-11(2)3/h5,7-11H,4,6H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABCNCNCJTDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-fluorobenzoate](/img/structure/B6024233.png)

![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6024243.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)
![5-bromo-2-{[2-(4-ethylphenoxy)ethyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6024259.png)
![2-{[5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024271.png)
![N-(3-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6024274.png)
![4-nitro-2-[2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6024281.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B6024283.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isopropylbenzenesulfonohydrazide](/img/structure/B6024292.png)
![5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6024307.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B6024310.png)
![1-(ethylsulfonyl)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6024317.png)